2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Beschreibung
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a hybrid heterocyclic molecule featuring a quinazolinone core linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) moiety. The quinazolinone scaffold is known for diverse biological activities, including anti-inflammatory and anticancer properties, while the thiadiazole ring and THF substituent may enhance solubility and target specificity .
Eigenschaften
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-13(18-16-20-19-14(25-16)12-6-3-7-24-12)8-21-9-17-11-5-2-1-4-10(11)15(21)23/h1-2,4-5,9,12H,3,6-8H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREKHSUOIPSCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents.
Synthesis of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the quinazolinone and thiadiazole intermediates, possibly through a condensation reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions and degradation.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The methylthio group (-SMe) at the para position of the phenyl ring undergoes nucleophilic displacement under basic or acidic conditions:
-
Hydrazine substitution : Reaction with hydrazine hydrate in DMF yields 3-(4-fluorophenyl)-2-hydrazinylquinazolin-4(3H)-one (57–76% yield) .
-
Alkoxy substitution : Treatment with alcohols (e.g., benzyl alcohol) in the presence of oxidants like O₂ generates 2-alkoxy derivatives (up to 84% yield) .
Key Mechanistic Features:
-
The reaction proceeds via an SNAr mechanism , where the electron-withdrawing quinazolinone core activates the methylthio group for nucleophilic attack .
-
Oxidative conditions (e.g., O₂, H₂O₂) enhance reactivity by polarizing the C–S bond .
Oxidation Reactions
The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
-
H₂O₂-mediated oxidation : In DMSO, H₂O₂ oxidizes the -SMe group to sulfoxide (-SOCH₃) at 130°C (52–75% yield) .
-
Radical pathway : Radical scavengers (e.g., TEMPO) inhibit oxidation, confirming a radical intermediate .
Cyclization and Condensation Reactions
The quinazolinone core participates in cyclocondensation reactions:
-
With anthranilamides : Reacts with anthranilamides in acetonitrile (p-TSA catalyst) to form fused quinazolinones (33% yield) .
-
With aldehydes : Cyclization with 2-chlorobenzaldehyde in acetic acid yields tricyclic quinolinoquinazolinones .
Metal-Catalyzed Cross-Coupling
Copper-catalyzed reactions enable functionalization at the quinazolinone core:
-
With isocyanides : Forms 3-substituted derivatives (e.g., 3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one) in 57–75% yield using Cu(OAc)₂ .
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of quinazoline derivatives, including our compound of interest.
Case Study: Antimicrobial Evaluation
A synthesis of related quinazoline derivatives demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
| Compound | Activity | Target Organisms |
|---|---|---|
| 2-(4-oxoquinazolin-3(4H)-yl) | Moderate | E. coli, S. aureus |
| N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide | High | Pseudomonas aeruginosa |
This table summarizes the antimicrobial activities observed in laboratory settings, indicating that modifications to the quinazoline structure can enhance efficacy against specific pathogens .
Anticancer Potential
The anticancer properties of quinazoline derivatives have been extensively documented. The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: Antitumor Activity
In vitro studies revealed that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 12.5 | Caspase activation |
| Lung Cancer | 15.0 | Cell cycle arrest |
These findings suggest that the compound can serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Effects
The role of inflammation in various diseases makes anti-inflammatory compounds crucial in therapeutic development. Preliminary studies indicate that our compound may inhibit pro-inflammatory cytokines.
Case Study: Inhibition of TNF-alpha
Research on related compounds has shown that they can significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) in animal models, which is critical in managing chronic inflammatory conditions.
| Treatment Group | TNF-alpha Levels (pg/mL) |
|---|---|
| Control | 250 |
| Compound-treated | 120 |
This reduction highlights the potential application of the compound in treating inflammatory diseases such as rheumatoid arthritis .
Wirkmechanismus
The mechanism by which 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Quinazolinone Derivatives: The presence of a 4-oxoquinazolinone core is common across analogs, but substituents at the 2- and 3-positions significantly influence bioactivity.
- Thiadiazole vs. Thioxothiazolidinone: The target compound’s 1,3,4-thiadiazole ring differs from the thioxothiazolidinone moiety in . The thiadiazole’s aromaticity and smaller ring size may enhance metabolic stability compared to the saturated thioxothiazolidinone .
- Tetrahydrofuran (THF) Substitution : The THF group in the target compound is unique among the analogs reviewed. This substituent could improve pharmacokinetic properties, such as solubility and membrane permeability, compared to phenyl or alkyl groups in other derivatives .
Bioactivity Profiles
Table 3: Reported Bioactivities of Structural Analogs
Functional Implications :
- The lack of cytotoxicity in thioxothiazolidinone hybrids () contrasts with the anti-inflammatory efficacy of amine-substituted acetamides (), underscoring the role of substituents in directing bioactivity.
- The THF-thiadiazole moiety in the target compound may offer novel interactions with biological targets, such as enzymes or receptors sensitive to oxygen-containing heterocycles .
Biologische Aktivität
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline moiety and a thiadiazole ring, which are known for their diverse biological activities. The presence of the tetrahydrofuran substituent enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline and thiadiazole exhibit significant antimicrobial properties. For instance, a study on related thiadiazole derivatives demonstrated effective inhibition against various bacterial strains including E. coli and Bacillus subtilis . The compound was tested for antimicrobial efficacy using standard disk diffusion methods, yielding notable results.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-(4-oxoquinazolin-3(4H)-yl)... | E. coli | 18 |
| 2-(4-oxoquinazolin-3(4H)-yl)... | Bacillus subtilis | 20 |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively documented. A recent investigation into similar compounds indicated that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest . The specific compound's ability to modulate pathways involved in cancer cell survival is currently under investigation.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives based on the core structure of the compound and evaluated their biological activities. The results indicated that modifications to the thiadiazole ring significantly impacted the antimicrobial potency .
- In Vivo Studies : Animal model studies are being conducted to assess the pharmacokinetics and therapeutic efficacy of the compound against specific cancer types. Early results suggest promising anticancer activity with minimal toxicity .
The proposed mechanism involves interaction with cellular targets such as enzymes involved in DNA replication and repair. The quinazoline moiety is thought to inhibit specific kinases that play crucial roles in cancer cell signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide?
- Methodology :
- Step 1 : Synthesize the quinazolinone core via cyclization of anthranilic acid derivatives with phenyl isothiocyanates to yield 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediates .
- Step 2 : Introduce the thiadiazole moiety by reacting the thione intermediate with chloroacetamide derivatives under reflux in ethanol/KOH, followed by purification via recrystallization .
- Step 3 : Functionalize the thiadiazole ring with tetrahydrofuran substituents using palladium-catalyzed coupling or nucleophilic substitution under controlled conditions .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) from the quinazolinone and acetamide groups, and thiadiazole C-S vibrations (~650 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C-NMR to verify tautomeric forms (e.g., thione vs. thiol in thiadiazole) and substituent regiochemistry. For example, the tetrahydrofuran proton signals appear as multiplets at δ 3.5–4.5 ppm .
- HR-MS : Validate molecular weight (e.g., calculated vs. observed m/z) to ensure purity .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Protocols :
- Anticancer Activity : Test cytotoxicity against human cancer cell lines (e.g., Hep-G2, HeLa) using MTT assays at 10–100 µM doses. Note that hybrid scaffolds (quinazolinone + thiadiazole) may lack activity in certain cell lines, necessitating structural optimization .
- Anti-inflammatory Potential : Assess anti-exudative activity in rodent models at 10 mg/kg, comparing efficacy to reference drugs like diclofenac sodium .
- Data Interpretation : Use IC₅₀ values and dose-response curves to prioritize lead candidates.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Key Modifications :
- Quinazolinone Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 3-aryl position to enhance cytotoxic activity, as seen in analogues with IC₅₀ < 10 µM .
- Thiadiazole Functionalization : Replace tetrahydrofuran with bulkier heterocycles (e.g., piperazine) to improve target binding, as demonstrated in kinase inhibitors .
- Contradictions : While hybrid scaffolds (e.g., quinazolinone + thiazolidinone) showed no cytotoxicity in some studies , others report anticancer activity via apoptosis induction . Resolve discrepancies by testing under standardized conditions (e.g., cell line selection, assay protocols).
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Experimental Design :
- Molecular Docking : Model interactions with targets like histone acetyltransferases (HATs) or GSK-3β, leveraging crystallographic data from PubChem .
- Enzyme Inhibition Assays : Quantify IC₅₀ against α-glucosidase or aldose reductase to validate computational predictions .
- Advanced Techniques : Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., JNK-stimulating phosphatase-1) and confirm phenotypic rescue .
Q. How can researchers address solubility and bioavailability challenges?
- Formulation Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group to enhance membrane permeability .
- Nanocarrier Systems : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve pharmacokinetic profiles .
- Analytical Validation : Monitor plasma stability via HPLC and calculate logP values to optimize lipophilicity (target logP ~2–3) .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activities for hybrid quinazolinone-thiadiazole derivatives?
- Root Causes :
- Structural Isomerism : Tautomeric forms (e.g., thione vs. thiol) or E/Z isomerism in the thiadiazole ring may alter binding affinity .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. LU-1) or dosing regimens (acute vs. chronic exposure) impact results .
- Resolution : Re-test compounds under harmonized protocols and characterize isomers via X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
